molecular formula C21H14BrN3O3 B11552967 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11552967
M. Wt: 436.3 g/mol
InChI Key: GCBFMHYRWXDEGB-UHFFFAOYSA-N
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Description

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features a combination of bromine, nitro, and benzoxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline typically involves a multi-step process:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by reacting 4-methyl-2-aminophenol with a suitable aldehyde under acidic conditions.

    Bromination and Nitration: The phenyl ring is then brominated and nitrated to introduce the bromine and nitro groups.

    Schiff Base Formation: The final step involves the condensation of the brominated and nitrated phenyl compound with 4-(4-methyl-1,3-benzoxazol-2-yl)aniline under basic conditions to form the Schiff base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and benzoxazole moieties.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
  • N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-thiazol-2-yl)aniline
  • N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzimidazol-2-yl)aniline

Uniqueness

N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline is unique due to the presence of both bromine and nitro groups, which confer distinct electronic properties and reactivity. The benzoxazole ring also contributes to its stability and potential biological activity.

Properties

Molecular Formula

C21H14BrN3O3

Molecular Weight

436.3 g/mol

IUPAC Name

1-(4-bromo-3-nitrophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14BrN3O3/c1-13-3-2-4-19-20(13)24-21(28-19)15-6-8-16(9-7-15)23-12-14-5-10-17(22)18(11-14)25(26)27/h2-12H,1H3

InChI Key

GCBFMHYRWXDEGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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